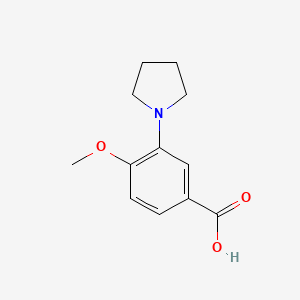

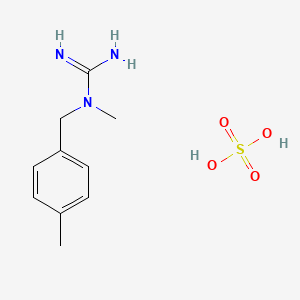

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

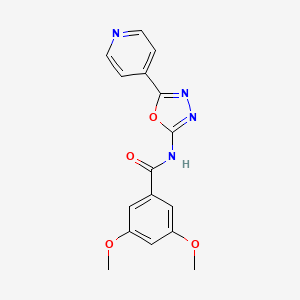

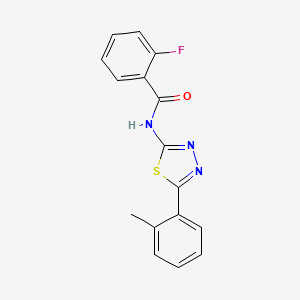

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is a unique chemical compound with the empirical formula C12H15NO3 . It has a molecular weight of 221.25 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The pyrrolidine ring in 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions . The influence of steric factors on biological activity is investigated, and the structure–activity relationship (SAR) of the studied compounds is described .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid include its empirical formula (C12H15NO3), molecular weight (221.25), and its SMILES string (COc1ccc (cc1N2CCCC2)C (O)=O) .Applications De Recherche Scientifique

Drug Discovery and Development

Pyrrolidine rings, such as those found in “4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid”, are a common feature in drug design due to their versatility and presence in many biologically active compounds. They can influence the potency, selectivity, and pharmacokinetic profile of therapeutic agents .

Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidine, including those similar to “4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid”, have been synthesized as SARMs. These compounds are optimized to modulate androgen receptors for potential treatments of conditions like muscle wasting .

Antitumor Activity

Compounds with a pyrrolidine structure have shown antitumor activity against various cancers, including lung and CNS cancers. The presence of a pyrrolidine ring can contribute to growth inhibition in cancer cells .

Crystallography and Structural Analysis

The crystal structure analysis of phenyl(pyrrolidin-1-yl)methanone derivatives, which are structurally related to “4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid”, helps in understanding the molecular interactions and properties that contribute to their biological activities .

Pharmacokinetics Modification

Modifying the pharmacokinetic profile of drugs is another application where pyrrolidine derivatives play a role. By altering the structure, scientists can improve drug absorption, distribution, metabolism, and excretion .

6. Detoxification and Clearance of Toxic Substances Some pyrrolidine derivatives have been studied for their activity against receptors like pregnane X receptor (PXR), which regulates proteins involved in detoxification and clearance of foreign substances from the body .

Synthesis of Intermediates

Pyrrolidine derivatives are also used as intermediates in the synthesis of more complex molecules for various applications, including medicinal chemistry .

Mécanisme D'action

While the specific mechanism of action for 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid is not explicitly stated in the sources, pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

The future directions of research involving 4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid and similar pyrrolidine compounds are promising . The versatility of the pyrrolidine ring allows for the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Propriétés

IUPAC Name |

4-methoxy-3-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFDXNXHHPYAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(pyrrolidin-1-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)

![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)